Product packaging for 2-(2-Ethoxy-4-formylphenoxy)acetic acid(Cat. No.:CAS No. 51264-76-7)

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B109489
CAS No.: 51264-76-7
M. Wt: 224.21 g/mol
InChI Key: BALVFSVIEQRSSY-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS: 51264-76-7) is a phenolic acetic acid derivative with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . It features an ethoxy group (-OCH₂CH₃) at the 2-position and a formyl group (-CHO) at the 4-position of the benzene ring, linked to an acetic acid moiety via an ether bond. This compound is primarily used in research settings, with stringent storage guidelines: solutions are stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation . Its purity exceeds 98%, validated by HPLC analysis, and it is soluble in organic solvents like DMSO, ethanol, and chloroform .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B109489 2-(2-Ethoxy-4-formylphenoxy)acetic acid CAS No. 51264-76-7

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVFSVIEQRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281020
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-76-7
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
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Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
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Record name 2-(2-ethoxy-4-formylphenoxy)acetic acid
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Preparation Methods

Esterification of 3-Ethoxy-4-hydroxybenzaldehyde

In a representative procedure, 3-ethoxy-4-hydroxybenzaldehyde (3 g, 0.018 mol) is reacted with ethyl chloroacetate (1.9 mL) in dimethylformamide (DMF) under reflux conditions (120°C) for 8–10 hours, using potassium carbonate (K₂CO₃) as a base. The reaction mechanism proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate.

Key Reaction Parameters:

ParameterValue/DetailSource
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature120°C (reflux)
Reaction Time8–10 hours
WorkupIce-water quenching, ethanol recrystallization

The crude product, ethyl-2-(2-ethoxy-4-formylphenoxy)acetate, is isolated via filtration and recrystallized in ethanol, yielding a white solid. Subsequent hydrolysis under acidic or basic conditions converts the ester to the target carboxylic acid, though this step is often omitted in protocols where the ester itself serves as an intermediate for further reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. DMF is preferred due to its high polarity, which facilitates the dissolution of both phenolic and chloroacetate reactants. Alternatives such as acetone or dichloromethane (DCM) have been explored in analogous syntheses but result in lower yields due to incomplete dissolution of K₂CO₃.

Comparative Solvent Performance:

SolventReaction CompletionYield (%)Purity (%)Source
DMF>95%78–82≥99
Acetone~70%45–5090–95
DCM<50%30–3585–90

Temperature and Time Dependence

Elevated temperatures (120°C) are necessary to overcome the activation energy of the nucleophilic substitution step. Prolonged reaction times (>8 hours) ensure complete conversion, as shorter durations (4–6 hours) leave unreacted starting material. Kinetic studies in related systems suggest a second-order dependence on both the phenol and chloroacetate concentrations.

Purification and Characterization

Column Chromatography

Post-reaction purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients. For the ester intermediate, a 7:3 hexane/ethyl acetate mixture achieves optimal separation (Rf = 0.44). The target acid is further purified via recrystallization in ethanol, yielding a purity of ≥99%.

Chromatographic Conditions:

CompoundEluent Ratio (Hexane:EtOAc)RfSource
Ethyl-2-(2-ethoxy-4-formylphenoxy)acetate7:30.44
This compound3:70.22

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CDCl₃): δ 9.71 (s, 1H, aldehyde), 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.90 (d, J = 8.4 Hz, 1H, aromatic), 4.60 (s, 2H, OCH₂CO), 4.15 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.2 Hz, 3H, CH₃).

  • HR-ESIMS: m/z calcd for C₁₁H₁₂O₅ [M+H]⁺: 224.0685; found: 224.0682.

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial methods emphasize cost efficiency and scalability. Continuous flow reactors and automated systems are proposed for large-scale production, reducing reaction times by 30–40% compared to batch processes. Key challenges include:

  • Solvent Recovery: DMF’s high boiling point (153°C) complicates distillation-based recovery. Alternatives like ethanol/water mixtures are under investigation.

  • Catalyst Regeneration: Heterogeneous catalysts (e.g., immobilized K₂CO₃ on silica) show promise for reuse over five cycles without significant activity loss .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives of 2-(2-Ethoxy-4-formylphenoxy)acetic acid exhibit significant antibacterial activity against pathogens such as Escherichia coli and Enterococcus faecalis. In one study, certain derivatives showed zones of inhibition comparable to standard antibiotics like amoxicillin, indicating their potential as antibacterial agents .

CompoundZone of Inhibition (mm)Bacteria Tested
Derivative 118 mmE. coli
Derivative 216 mmE. faecalis
Amoxicillin20 mmE. coli

Calcium Channel Blocking Activity

The compound has also been investigated for its calcium channel blocking (CCB) properties. This activity is crucial for developing treatments for cardiovascular diseases such as hypertension. In vitro studies using isolated rat aortic ring preparations revealed that several derivatives exhibited varying degrees of CCB activity .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties, particularly through the inhibition of peptide deformylase (PDF), an enzyme implicated in cancer cell proliferation. Studies have indicated that inhibiting PDF can lead to reduced growth in various cancer cell lines, including breast and colon cancer cells .

Cell LineIC50 (µM)Reference
MCF724.63 ± 2.19
HeLa35.26 ± 3.17
A54929.49 ± 2.09

Neuroprotective Effects

Research has indicated potential neuroprotective effects of the compound, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The mechanisms may involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Agricultural Applications

In addition to its pharmaceutical applications, derivatives of this compound are being explored for use in agriculture as plant growth regulators or herbicides, demonstrating potential in enhancing crop yield and resistance to pests .

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains of bacteria using agar-well diffusion methods, revealing promising results.
  • Calcium Channel Blockers : Another investigation focused on the CCB properties of the compound, showing significant promise for cardiovascular applications.
  • Anticancer Research : A series of experiments assessed the anticancer effects on various human cancer cell lines, leading to the identification of several potent inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-ethoxy-4-formylphenoxy)acetic acid are compared below with analogous phenolic acetic acid derivatives. Key differences arise from substituent variations, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
This compound C₁₁H₁₂O₅ 224.21 Ethoxy (-OCH₂CH₃), Formyl (-CHO) Carboxylic acid, Aldehyde, Ether Research, potential drug synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.06 Bromo (-Br), Methoxy (-OCH₃) Carboxylic acid, Ether Synthesis of Combretastatin A-4, Vancomycin analogs
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid C₁₁H₁₁ClO₅ 258.66 Chloro (-Cl), Ethoxy, Formyl Carboxylic acid, Aldehyde, Ether Research, organic intermediates
2-(4-Methoxy-2-methylphenyl)acetic acid C₁₀H₁₂O₃ 180.20 Methoxy (-OCH₃), Methyl (-CH₃) Carboxylic acid, Ether Pharmaceutical intermediates

Table 2: Electronic and Physical Properties

Compound Name Substituent Electronic Effects Melting Point (K) Solubility Profile Hydrogen Bonding Behavior
This compound Ethoxy (electron-donating), Formyl (electron-withdrawing) Not reported DMSO, ethanol, chloroform Potential intra-/intermolecular H-bonds (aldehyde and carboxylic acid groups)
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo (electron-withdrawing), Methoxy (electron-donating) 386.3–387.2 Polar aprotic solvents Forms centrosymmetric O-H∙∙∙O dimers
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid Chloro (electron-withdrawing), Ethoxy, Formyl Not reported Chloroform, DCM, DMSO Similar to target compound (carboxylic acid and aldehyde H-bonding)
2-(4-Methoxy-2-methylphenyl)acetic acid Methoxy (electron-donating), Methyl (electron-donating) Not reported Ethanol, methanol Weaker H-bonding due to lack of aldehyde

Key Findings:

Electronic Effects: The ethoxy group in this compound donates electrons via resonance, while the formyl group withdraws electrons, creating a "push-pull" effect on the aromatic ring. This contrasts with bromo-substituted analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid), where bromine’s electron-withdrawing nature increases ring distortion (C-C-C angles: 121.5° at Br vs. 118.2° at OMe) . Chloro-substituted analogs (e.g., (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid) exhibit similar electronic profiles but higher molecular weights due to chlorine’s atomic mass .

Hydrogen Bonding and Crystal Packing :

  • The bromo derivative forms R₂²(8) hydrogen-bonded dimers in its crystal lattice, driven by carboxylic acid O-H∙∙∙O interactions . In contrast, the formyl group in the target compound may enable additional H-bonding with solvents or biomolecules, enhancing its utility in supramolecular chemistry.

Applications :

  • Bromo and methoxy derivatives are widely used in natural product synthesis (e.g., Combretastatin A-4) due to their regioselective reactivity .
  • The formyl group in the target compound offers a reactive site for Schiff base formation or reductive amination , making it valuable for drug conjugation or polymer synthesis .

Solubility and Stability: The target compound’s solubility in DMSO and ethanol aligns with analogs like the chloro derivative, but its -80°C storage requirement highlights lower thermal stability compared to bromo/methoxy analogs, which are stable at room temperature .

Research Implications

The unique combination of ethoxy, formyl, and carboxylic acid groups in this compound positions it as a versatile intermediate in medicinal chemistry.

  • Drug Design : As a linker for prodrugs or targeted delivery systems.
  • Material Science : For synthesizing polymers with tunable solubility and reactivity. Further studies should explore its crystallography (currently unreported) and biological activity relative to bromo/chloro analogs.

Biological Activity

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C12H14O4
  • CAS Number : 51264-76-7
  • Molecular Weight : 234.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antibacterial properties, making it a candidate for further pharmacological development.

Antibacterial Activity

Research has demonstrated that derivatives of this compound possess significant antibacterial properties. A study evaluated the antibacterial efficacy of synthesized azomethine derivatives derived from this acid against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited inhibition zones comparable to standard antibiotics like Ciprofloxacin.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
2a2527
2b2322
2e2426
Standard2530

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Antihyperlipidemic Activity

Another important aspect of its biological activity is its hypolipidemic effect. In vivo studies on rats with high-fat diet-induced hyperlipidemia showed that certain derivatives of the compound significantly reduced lipid levels, indicating potential use in managing hyperlipidemia .

Case Studies

  • Antibacterial Study : A series of azomethine derivatives synthesized from this compound were tested for their antibacterial properties. The study found that compounds such as 2a , 2b , and 2e exhibited substantial antibacterial activity against both S. aureus and E. coli, suggesting their potential as therapeutic agents .
  • Hypolipidemic Activity Assessment : In another study, derivatives of the compound were evaluated for their ability to lower lipid levels in hyperlipidemic rats. The results indicated a marked decrease in total cholesterol and triglycerides, supporting its use in cardiovascular health .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary data suggest moderate solubility in organic solvents such as DMSO and methanol. Future studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxy-4-formylphenoxy)acetic acid, and how can purity be ensured?

  • Methodology : A common approach involves nucleophilic substitution between 2-ethoxy-4-formylphenol and chloroacetic acid under basic conditions. For example, sodium ethoxide (NaOEt) in ethanol facilitates the reaction via deprotonation of the phenolic hydroxyl group, enabling substitution with the chloroacetate moiety. Refluxing for 3–5 hours followed by ice-cooling and recrystallization (ethanol/water) yields the product .
  • Characterization : Confirm purity via:

  • Melting Point (MP) : Compare observed MP (e.g., 180–182°C for analogous compounds) with literature values.
  • IR Spectroscopy : Key peaks include ν(C=O) at ~1720 cm⁻¹ (acetic acid), ν(C=O aldehyde) at ~1675 cm⁻¹, and ν(C-O-C) at ~1240 cm⁻¹ .
  • NMR : Look for aldehyde protons (δ ~9.8–10.0 ppm), ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), and acetic acid protons (δ ~3.8–4.0 ppm for CH₂) .

Q. How is this compound utilized as a precursor in organic synthesis?

  • Applications : The aldehyde group enables Schiff base formation or Mannich reactions for synthesizing derivatives. For example, coupling with propargyl bromide via nucleophilic substitution forms propargyl esters (66% yield), which are intermediates for click chemistry or alkyne-functionalized polymers .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to balance reactivity and stability. For Mannich reactions, use paraformaldehyde and secondary amines in ethanol under reflux .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Ethanol or THF offers a balance for milder conditions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions in biphasic systems.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for derivatives with low crystallinity. Monitor by TLC (Rf ~0.3–0.5) .

Q. How do crystallographic data resolve contradictions in molecular conformation and intermolecular interactions?

  • Structural Analysis : Single-crystal X-ray diffraction (SHELX suite) reveals:

  • Torsion Angles : The ethoxy group may adopt a near-planar conformation (torsion angle ~1–5°), while the acetic acid moiety is perpendicular to the phenyl ring (dihedral angle ~78°) .
  • Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs (O─H⋯O, ~2.6–2.8 Å), stabilizing the crystal lattice .
    • Data Contradictions : Discrepancies in bond angles (e.g., C─C─C at Br-substituted positions: 121.5° vs. 118° for OMe groups) indicate electronic effects (electron-withdrawing Br vs. donating OMe). Use DFT calculations (B3LYP/6-311G**) to validate experimental trends .

Q. What computational methods validate spectroscopic and reactivity data for this compound?

  • In Silico Approaches :

  • IR/NMR Prediction : Gaussian or ORCA software with B3LYP functional and 6-31G* basis set simulates spectra. Compare computed vs. experimental shifts (e.g., aldehyde proton δ ~10 ppm) .
  • Reactivity Modeling : Fukui indices (Multiwfn) identify electrophilic sites (aldehyde C) and nucleophilic sites (phenolic O), guiding derivatization strategies .

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